Phosphonic acid, [2-oxo-2-(2-oxo-3-oxazolidinyl)ethyl]-, diethyl ester
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Overview
Description
Phosphonic acid, [2-oxo-2-(2-oxo-3-oxazolidinyl)ethyl]-, diethyl ester is a chemical compound used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. It is an ester of phosphonic acid and has a molecular structure containing an oxazolidinyl ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, [2-oxo-2-(2-oxo-3-oxazolidinyl)ethyl]-, diethyl ester typically involves the esterification of phosphonic acid with the appropriate oxazolidinyl derivative. The reaction conditions often include the use of catalysts and specific temperature controls to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by their conversion into the final product. The use of robust protocols and high-purity reagents is essential to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
Phosphonic acid, [2-oxo-2-(2-oxo-3-oxazolidinyl)ethyl]-, diethyl ester can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives with additional oxygen atoms, while reduction may produce simpler phosphonic acid esters .
Scientific Research Applications
Phosphonic acid, [2-oxo-2-(2-oxo-3-oxazolidinyl)ethyl]-, diethyl ester has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various chemical compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of phosphonic acid, [2-oxo-2-(2-oxo-3-oxazolidinyl)ethyl]-, diethyl ester involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or interacting with cellular receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Phosphonic acid, [2-oxo-2-(1-pyrrolidinyl)ethyl]-, diethyl ester: Similar in structure but contains a pyrrolidinyl ring instead of an oxazolidinyl ring.
Phosphonic acid, P-(2-oxo-2-phenylethyl)-, dimethyl ester: Contains a phenylethyl group instead of an oxazolidinyl ring.
Uniqueness
Phosphonic acid, [2-oxo-2-(2-oxo-3-oxazolidinyl)ethyl]-, diethyl ester is unique due to its specific oxazolidinyl ring structure, which imparts distinct chemical and biological properties compared to other similar compounds .
Properties
CAS No. |
404002-97-7 |
---|---|
Molecular Formula |
C9H16NO6P |
Molecular Weight |
265.20 g/mol |
IUPAC Name |
3-(2-diethoxyphosphorylacetyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C9H16NO6P/c1-3-15-17(13,16-4-2)7-8(11)10-5-6-14-9(10)12/h3-7H2,1-2H3 |
InChI Key |
JGHQAPDXDGKUOK-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CC(=O)N1CCOC1=O)OCC |
Origin of Product |
United States |
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